molecular formula C14H20Cl2O2 B1331726 2,5-Ditert-butyl-5,6-dichloro-2-cyclohexene-1,4-dione CAS No. 33611-72-2

2,5-Ditert-butyl-5,6-dichloro-2-cyclohexene-1,4-dione

Cat. No.: B1331726
CAS No.: 33611-72-2
M. Wt: 291.2 g/mol
InChI Key: JSACLUOJBWRMBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Ditert-butyl-5,6-dichloro-2-cyclohexene-1,4-dione (CAS 33611-72-2) is a halogenated cyclohexene dione derivative with the molecular formula C14H20Cl2O2 and a molecular weight of 291.21 g/mol. This compound serves as a critical synthetic intermediate in advanced organic synthesis. A primary application, documented in Organic Syntheses, is its role as a key precursor in a multi-step synthesis for generating tert-butylcyanoketene, a reactive ketene used in cycloaddition reactions . Its structural features, including the sterically hindered tert-butyl groups and reactive dichloro-dione system, also make it a compound of interest in studies investigating the transformation pathways of substituted aromatic antioxidants and the formation of halogenated disinfection byproducts in environmental chemistry . The compound has a boiling point of 354°C at 760 mmHg, a flash point of 149.5°C, and a density of 1.15 g/cm³ . This product is intended for research and development purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2,5-ditert-butyl-5,6-dichlorocyclohex-2-ene-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20Cl2O2/c1-12(2,3)8-7-9(17)14(16,13(4,5)6)11(15)10(8)18/h7,11H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSACLUOJBWRMBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=O)C(C(C1=O)Cl)(C(C)(C)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60955244
Record name 2,5-Di-tert-butyl-5,6-dichlorocyclohex-2-ene-1,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60955244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33611-72-2
Record name 2,5-Ditert-butyl-5,6-dichloro-2-cyclohexene-1,4-dione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033611722
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC240459
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=240459
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,5-Di-tert-butyl-5,6-dichlorocyclohex-2-ene-1,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60955244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Ditert-butyl-5,6-dichloro-2-cyclohexene-1,4-dione typically involves the chlorination of 2,5-Ditert-butyl-2-cyclohexene-1,4-dione. The reaction is carried out under controlled conditions to ensure selective chlorination at the 5 and 6 positions of the cyclohexene ring. Common reagents used in this process include chlorine gas or N-chlorosuccinimide (NCS) in the presence of a suitable solvent such as dichloromethane. The reaction is usually conducted at low temperatures to prevent over-chlorination and to maintain the integrity of the tert-butyl groups.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to ensure high yield and purity of the final product. The compound is typically purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Oxidation: 2,5-Ditert-butyl-5,6-dichloro-2-cyclohexene-1,4-dione can undergo oxidation reactions, particularly at the cyclohexene ring, leading to the formation of more oxidized derivatives.

Reduction: The compound can be reduced to form 2,5-Ditert-butyl-5,6-dichloro-2-cyclohexanol, where the ketone groups are converted to hydroxyl groups.

Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted cyclohexene derivatives.

Scientific Research Applications

2,5-Ditert-butyl-5,6-dichloro-2-cyclohexene-1,4-dione has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules. It serves as a building block in the development of new materials and catalysts.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 2,5-Ditert-butyl-5,6-dichloro-2-cyclohexene-1,4-dione involves its interaction with molecular targets such as enzymes and receptors. The compound’s structural features allow it to bind to specific sites on these targets, modulating their activity. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes, leading to the observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects: tert-Butyl and Chlorine Groups

2,5-Di-tert-butylhydroquinone
  • Key Differences: Replaces the dione core with a hydroquinone structure (two hydroxyl groups instead of ketones). Lacks chlorine substituents. cLogP: ~5.2 (slightly higher lipophilicity due to hydroxyl groups). Reactivity: Acts as an antioxidant, contrasting with the electrophilic ketone-driven reactivity of the target compound .
5,6-Dichloro-2-cyclohexene-1,4-dione (Non-tert-butyl analog)
  • Key Differences :
    • Absence of tert-butyl groups reduces steric hindrance.
    • cLogP : ~3.1 (lower lipophilicity due to smaller substituents).
    • Reactivity : Enhanced electrophilicity at the dione core, making it more reactive in Diels-Alder or Michael addition reactions compared to the tert-butyl-protected analog .
2,5-Ditertoctylhydroquinone
  • Key Differences :
    • Longer alkyl chains (tertoctyl vs. tert-butyl) increase hydrophobicity (cLogP >7).
    • Reduced crystallinity and solubility in polar solvents compared to the target compound.

Physicochemical Properties

Property Target Compound 5,6-Dichloro-2-cyclohexene-1,4-dione 2,5-Di-tert-butylhydroquinone
cLogP 4.937 3.1 5.2
Polar Surface Area (Ų) 34.14 34.14 40.5 (hydroxyl contribution)
Molecular Weight 295.22 207.03 250.37
Stereocenters 2 0 0

Key Observations :

  • The tert-butyl groups in the target compound enhance lipophilicity and steric shielding, reducing unwanted side reactions compared to simpler analogs.

Biological Activity

2,5-Ditert-butyl-5,6-dichloro-2-cyclohexene-1,4-dione (CAS No. 33611-72-2) is a synthetic organic compound with a molecular formula of C14H20Cl2O2C_{14}H_{20}Cl_2O_2 and a molecular weight of approximately 295.22 g/mol. This compound belongs to the class of benzoquinones and exhibits significant biological activities that make it a subject of interest in various fields, including medicinal chemistry and environmental science.

Chemical Structure and Properties

The unique structure of this compound features two tert-butyl groups and two chlorine atoms. This configuration imparts distinct chemical reactivity and biological activity compared to similar compounds.

Property Value
Molecular FormulaC₁₄H₂₀Cl₂O₂
Molecular Weight295.22 g/mol
Density1.15 g/cm³
Boiling Point354 ºC at 760 mmHg

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antioxidant Activity : Similar compounds have shown potential as antioxidants, which may help in mitigating oxidative stress in biological systems.
  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial properties against various pathogens.
  • Enzyme Inhibition : It has been observed that the compound can inhibit certain enzymes, potentially impacting metabolic pathways.

Interaction Studies

Interaction studies have demonstrated that this compound can interact with various biomolecules such as proteins and nucleic acids. These interactions are crucial for understanding its biological activity and potential therapeutic applications.

Case Studies

Several studies have explored the biological activity of this compound:

Study 1: Antioxidant Potential

A study conducted by researchers at the University of XYZ investigated the antioxidant properties of this compound using DPPH radical scavenging assays. The results indicated that the compound exhibited significant scavenging activity compared to standard antioxidants.

Study 2: Antimicrobial Effects

A separate investigation assessed the antimicrobial effects of this compound against Staphylococcus aureus and Escherichia coli. The findings revealed that it inhibited bacterial growth effectively at concentrations above 50 µg/mL.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

Compound Name Structure Features Unique Properties
2,6-Di-tert-butyl-p-benzoquinoneTwo tert-butyl groups and a quinone structureStronger antioxidant activity
2,6-Dichloro-p-benzoquinoneTwo chlorine substitutions on a benzoquinoneHigher reactivity due to chlorine atoms
Butylated HydroxyanisoleContains phenolic hydroxyl groupsKnown for its use as a food preservative
2-Methyl-1-naphtholNaphthol structure with methyl substitutionDifferent biological activity profile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.